cis-2-Boc-hexahydro-pyrrolo[3,4-c]pyrrole hydrochloride
CAS No.:
Cat. No.: VC13529938
Molecular Formula: C11H21ClN2O2
Molecular Weight: 248.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H21ClN2O2 |
|---|---|
| Molecular Weight | 248.75 g/mol |
| IUPAC Name | tert-butyl (3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-6-8-4-12-5-9(8)7-13;/h8-9,12H,4-7H2,1-3H3;1H/t8-,9+; |
| Standard InChI Key | RXJJIZITFWJGNF-UFIFRZAQSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H]2CNC[C@H]2C1.Cl |
| SMILES | CC(C)(C)OC(=O)N1CC2CNCC2C1.Cl |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CNCC2C1.Cl |
Introduction
Structural and Physicochemical Properties
The compound’s bicyclic framework consists of two fused pyrrolidine rings, with the Boc group occupying the cis-2 position. This stereochemistry is critical for its reactivity and binding affinity in biological systems. Key physicochemical properties include a density of , a boiling point of , and a flash point of . The hydrochloride salt form enhances solubility in polar solvents, making it suitable for aqueous reaction conditions.
Table 1: Physicochemical Properties of cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole Hydrochloride
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 248.75 g/mol |
| Density | |
| Boiling Point | |
| Flash Point |
Pharmacological and Biological Activities
cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole hydrochloride is primarily investigated for its role as a building block in drug discovery. Its rigid bicyclic structure mimics natural alkaloids, enabling interactions with central nervous system (CNS) targets. For instance, structurally similar hexahydropyrrolo[3,4-c]pyrroles have shown affinity for serotonin receptors (e.g., 5-HT), which are implicated in neurological disorders such as depression and schizophrenia . The Boc group’s steric bulk may further modulate selectivity toward specific receptor subtypes.
Additionally, the compound’s potential as a kinase inhibitor has been hypothesized, given the prevalence of pyrrolidine derivatives in oncology research. For example, Bruton’s tyrosine kinase (BTK) inhibitors often incorporate bicyclic amines to enhance binding specificity, though direct evidence for this compound’s efficacy remains exploratory .
Applications in Pharmaceutical Development
Neurological Drug Candidates
The compound’s ability to cross the blood-brain barrier makes it valuable for CNS-targeted therapies. Researchers have incorporated similar scaffolds into candidates for Alzheimer’s disease and Parkinson’s disease, where modulation of neurotransmitter systems is critical .
Antibacterial and Antiviral Research
The compound’s nitrogen-rich structure lends itself to antibacterial applications, particularly in disrupting bacterial cell wall synthesis. Preliminary studies on related compounds suggest activity against Gram-positive pathogens, though further validation is needed .
Industrial and Material Science Applications
Beyond pharmaceuticals, this compound contributes to advanced material synthesis. Its bicyclic framework enhances the thermal stability of polymers, making it useful in high-performance adhesives and coatings. Additionally, its hydrogen-bonding capacity aids in designing supramolecular assemblies for catalytic applications .
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